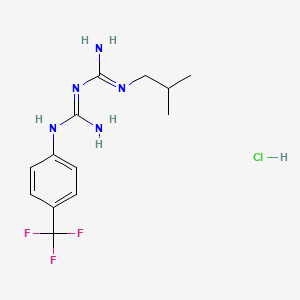
AMPK activator 2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMPK activator 2 (hydrochloride) is a fluorine-containing proguanil derivative known for its ability to up-regulate the AMP-activated protein kinase (AMPK) signaling pathway and down-regulate the mammalian target of rapamycin (mTOR)/4E-binding protein 1 (4EBP1)/p70 ribosomal protein S6 kinase (p70S6K) pathway . This compound has shown potential in inhibiting the proliferation and migration of various human cancer cell lines, making it a promising candidate for cancer research and therapy .
准备方法
The synthesis of AMPK activator 2 (hydrochloride) involves multiple steps, including the introduction of fluorine and chlorine atoms into the proguanil structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
化学反应分析
AMPK activator 2 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: The fluorine and chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Applications in Metabolic Disorders
Type 2 Diabetes Management
- Mechanism : ZLN 024 hydrochloride enhances glucose uptake and fatty acid oxidation without altering the ADP/ATP ratio, making it a promising candidate for treating insulin resistance and type 2 diabetes .
- Case Study : In db/db mice models, administration of ZLN 024 hydrochloride significantly improved glucose tolerance and decreased cholesterol levels .
Obesity Treatment
- Research Findings : Activation of AMPK by ZLN 024 hydrochloride has been shown to decrease fatty acid synthesis and promote energy expenditure, which could be beneficial in obesity management .
Applications in Cancer Research
Tumor Growth Inhibition
- Mechanism : By activating AMPK, ZLN 024 hydrochloride may inhibit tumor growth through the regulation of metabolic pathways that cancer cells exploit for growth.
- Case Study : A study demonstrated that AMPK activation led to autophagy induction in cancer cells, suggesting a potential therapeutic strategy for cancer treatment by targeting metabolic vulnerabilities .
Neuroprotective Effects
Protection Against Neurodegenerative Diseases
- Mechanism : AMPK activation has been linked to neuronal protection through modulation of mitochondrial function and autophagy.
- Case Study : In models of Huntington's disease, activation of AMPK was shown to protect against neuronal dysfunction and promote cell survival under stress conditions .
Comparative Data Table
作用机制
AMPK activator 2 (hydrochloride) exerts its effects by up-regulating the AMPK signaling pathway and down-regulating the mTOR/4EBP1/p70S6K pathway . AMPK is a central regulator of cellular energy homeostasis, and its activation leads to the phosphorylation of various downstream targets involved in energy production and consumption . The compound’s ability to inhibit the mTOR pathway further enhances its potential as a therapeutic agent for cancer and metabolic diseases .
相似化合物的比较
AMPK activator 2 (hydrochloride) is unique in its ability to simultaneously up-regulate the AMPK pathway and down-regulate the mTOR pathway . Similar compounds include:
Metformin: A widely used diabetes medication that activates AMPK indirectly.
AICAr (5-Aminoimidazole-4-carboxamide ribonucleotide): A direct activator of AMPK used in research.
Berberine: A natural product that activates AMPK and has potential therapeutic effects in metabolic diseases.
Compared to these compounds, AMPK activator 2 (hydrochloride) offers a unique combination of AMPK activation and mTOR inhibition, making it a valuable tool for research and potential therapeutic applications.
属性
分子式 |
C13H19ClF3N5 |
|---|---|
分子量 |
337.77 g/mol |
IUPAC 名称 |
(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine;hydrochloride |
InChI |
InChI=1S/C13H18F3N5.ClH/c1-8(2)7-19-11(17)21-12(18)20-10-5-3-9(4-6-10)13(14,15)16;/h3-6,8H,7H2,1-2H3,(H5,17,18,19,20,21);1H |
InChI 键 |
XNTYRKPRMWJMAZ-UHFFFAOYSA-N |
手性 SMILES |
CC(C)CN=C(N)/N=C(\N)/NC1=CC=C(C=C1)C(F)(F)F.Cl |
规范 SMILES |
CC(C)CN=C(N)N=C(N)NC1=CC=C(C=C1)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















